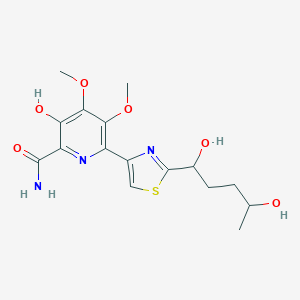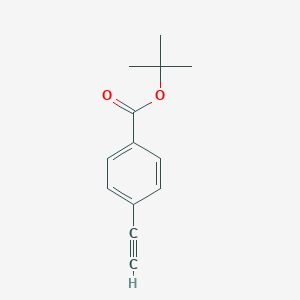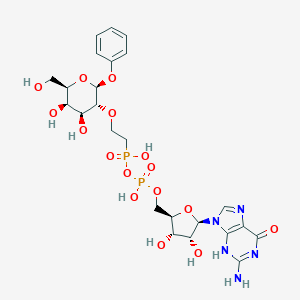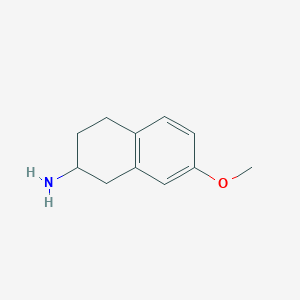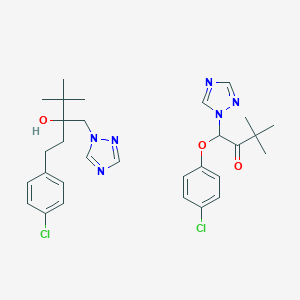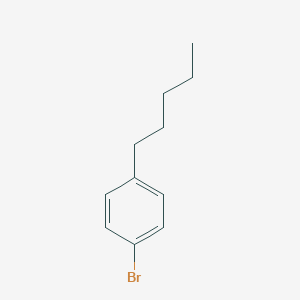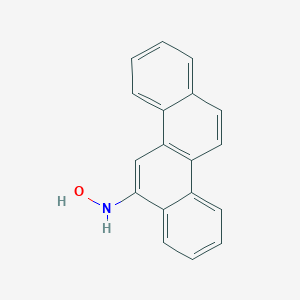
3-Methoxyphenylglyoxal hydrate
Übersicht
Beschreibung
3-Methoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C9H10O3 . Its IUPAC name is 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone . The compound has a molecular weight of 164.16 (anhydrous) . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3 . The SMILES representation is COC1=CC=CC(=C1)C(=O)C=O .Physical And Chemical Properties Analysis
This compound appears as a yellow to pale brown substance . It has a melting point of 94°C to 98°C and a boiling point of 95°C to 98°C (0.05mmHg) . The water content, as determined by Karl Fischer Titration, is between 7-22% (approximately 1.5 waters) .Wissenschaftliche Forschungsanwendungen
Polymer Crystallinity Controls in Organic Electrochemical Transistors
A study investigated poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) for use in organic electrochemical transistors (OECTs). It was found that large hydrophobic anions lower the threshold voltage and that P3MEEMT has faster anion injection rates due to hydration of the P3MEEMT crystal lattice. This suggests the role of polymer hydration and nanoscale morphology in OECT operation (Flagg et al., 2019).
Synthesis of Arylimidazolidine-diones
Arylglyoxal hydrates were found to interact with N-alkoxyureas and N-hydroxyurea in acetic acid, leading to the selective formation of 3-alkoxy-5-arylimidazolidine-2,4-diones. This synthesis method offers potential for creating novel compounds with diverse applications (Shtamburg et al., 2015).
Relation Between Plasma and Cerebrospinal Fluid Levels of 3-Methoxy-4-Hydroxyphenylglycol
This study found a significant correlation between the concentrations of 3-methoxy-4-hydroxyphenylglycol in plasma and cerebrospinal fluid, indicating its potential use as a biomarker in neurological studies (Kopin et al., 1983).
Acidity and Basicity of Alkoxides
Research on the methoxy anion highlighted its relevance in understanding the acidity of the corresponding conjugate alcohols, which has implications in chemical synthesis and analytical chemistry (Oliveira & Vasconcellos, 2007).
Inhibition of Anion Transport in Blood Cells
Para-methoxyphenylglyoxal and meta-methoxyphenylglyoxal were found to be potent inhibitors of sulfate exchange in red blood cell membranes. This finding has implications for understanding cellular transport mechanisms and could inform the development of new therapeutic agents (Betakis et al., 1992).
Derivatization of Methylglyoxal for LC-ESI-MS Analysis
A study showed that derivatives of 3-methoxyphenylhydrazine provided high responsiveness with ESI-MS detection, indicating its potential for sensitive analytical techniques in biological and environmental sample analysis (Fritzsche et al., 2018).
Safety and Hazards
3-Methoxyphenylglyoxal hydrate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
2,2-dihydroxy-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,9,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRPDUYVRBPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


